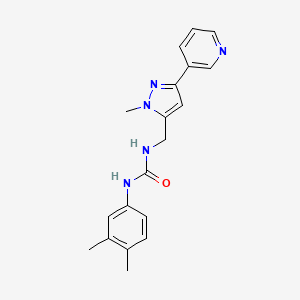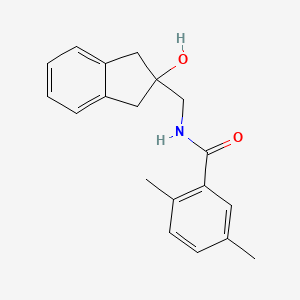
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzamide is a compound that appears to be related to benzamide derivatives, which are known for their diverse range of biological activities and applications in medicinal chemistry. The compound of interest is not directly mentioned in the provided papers, but insights can be drawn from related studies on benzamide derivatives and their chemical behavior.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the acylation of amines or the reaction of acid chlorides with amines. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, the target compound could be synthesized by a reaction between an appropriate indene derivative and a 2,5-dimethylbenzoyl chloride or acid.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring, which can be further substituted. X-ray diffraction (XRD) methods are commonly used to determine the structure of such compounds . The presence of substituents on the benzene ring and the amide nitrogen can influence the molecular conformation and the overall three-dimensional shape of the molecule.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including hydroxyalkylation, radical cyclization, and reductive chemistry. For instance, N-allylbenzamide can undergo hydroxyalkylation-initiated radical cyclization to form isoquinolinone derivatives . The reductive chemistry of benzamide derivatives can lead to the formation of amino or hydroxylamine derivatives, which can have significant biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of hydroxyl groups can lead to the formation of hydrogen bonds, which can affect the compound's solubility and melting point . The electronic properties, such as the molecular electrostatic potential (MEP), can be studied using density functional theory (DFT) calculations to predict reactivity and interactions with biological targets .
Relevant Case Studies
Case studies involving benzamide derivatives often focus on their biological activities and potential applications in drug design. For example, novel N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide showed antimicrobial activity against various bacteria and fungi, and molecular docking studies suggested a mode of interaction with bacterial and fungal proteins . These studies highlight the importance of understanding the chemical properties of benzamide derivatives for their application in medicinal chemistry.
Applications De Recherche Scientifique
Chemical Oxidation and Synthesis Applications
Chemical Oxidation : Studies on similar compounds, such as N,N-dimethylbenzamides, have explored their chemical oxidation processes. For instance, the chemical oxidation of anticonvulsants involving dimethylbenzamide structures has been examined to understand the oxidation sites and pathways, leading to various oxidized products without hydroxylating certain methyl groups (S. Adolphe-Pierre et al., 1998). Such research highlights the chemical reactivity and potential modification strategies for benzamide derivatives.
Synthesis of Complex Molecules : The synthesis of complex molecules from benzamide derivatives has been a subject of study, demonstrating the utility of these compounds in constructing more complex chemical entities. For example, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide showcased the compound's potential in metal-catalyzed C–H bond functionalization reactions, hinting at applications in developing new synthetic methods for complex molecules (Hamad H. Al Mamari et al., 2019).
Applications in Drug Development and Metabolism Studies
Drug Development and HDAC Inhibition : N-acylhydrazone derivatives, structurally related to benzamides, have been designed and evaluated as potent histone deacetylase (HDAC) inhibitors, showcasing the application of these compounds in developing molecular therapies for cancer (D. A. Rodrigues et al., 2016). This research avenue indicates the potential for benzamide derivatives in therapeutic applications targeting specific enzymes or pathways.
Metabolic Studies : The metabolism of benzamide derivatives in organisms has been studied to understand their biotransformation and disposition. For instance, research on the disposition and metabolism of 2,6-dimethylbenzamide N-(5-methyl-3-isoxazolyl) in rats highlighted sex differences in metabolism pathways, providing insights into the pharmacokinetics and pharmacodynamics of such compounds (J. Maurizis et al., 1997).
Propriétés
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-13-7-8-14(2)17(9-13)18(21)20-12-19(22)10-15-5-3-4-6-16(15)11-19/h3-9,22H,10-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFUWSLCDJQCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

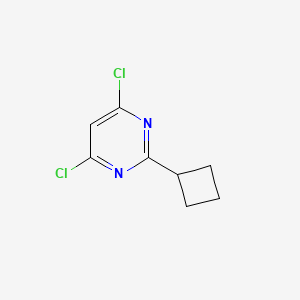
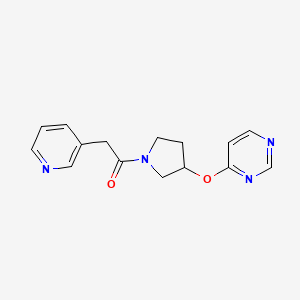


![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-fluorophenyl)methanone](/img/structure/B2501645.png)

![(Z)-methyl 2-(6-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2501647.png)
![3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2501649.png)
![7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2501651.png)
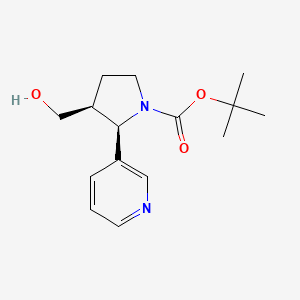
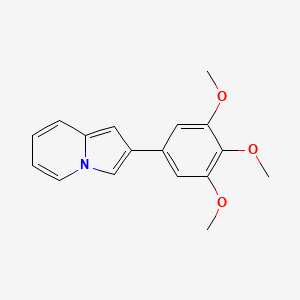
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide](/img/structure/B2501655.png)

